molecular formula C19H14N2 B14136048 3-(4-Methylphenyl)benzo[F]quinazoline CAS No. 88737-76-2

3-(4-Methylphenyl)benzo[F]quinazoline

Cat. No.: B14136048
CAS No.: 88737-76-2
M. Wt: 270.3 g/mol
InChI Key: QMCWRWSZYPSOTR-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)benzo[f]quinazoline is an organic compound with the molecular formula C19H14N2 and a molecular weight of 270.34 g/mol . Its structure is based on the benzo[f]quinazoline scaffold, a fused heterocyclic system related to quinazoline, which consists of a benzene ring fused to a pyrimidine ring . This specific derivative is characterized by a 4-methylphenyl substituent at the 3-position of the quinazoline core. The parent quinazoline structure is known to be planar and serves as a key pharmacophore in numerous biologically active molecules . While the specific research applications for this compound are not fully delineated in the available literature, derivatives of quinazoline have demonstrated significant pharmacological importance. Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, are based on the quinazoline structure and function as inhibitors of protein kinases like the epidermal growth factor receptor (EGFR) . These therapeutic agents typically act by competitively binding to the ATP-binding site of the target kinase, thereby blocking signal transduction cascades that promote cell growth . Researchers may be interested in this compound as a building block for the synthesis of novel molecules or as a candidate for screening in oncology and other therapeutic areas. Handling Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88737-76-2

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

3-(4-methylphenyl)benzo[f]quinazoline

InChI

InChI=1S/C19H14N2/c1-13-6-8-15(9-7-13)19-20-12-17-16-5-3-2-4-14(16)10-11-18(17)21-19/h2-12H,1H3

InChI Key

QMCWRWSZYPSOTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C3C(=N2)C=CC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms for Benzo F Quinazoline Derivatives

Transition-Metal-Catalyzed Approaches

Transition metals, especially palladium, iron, and manganese, play a pivotal role in modern organic synthesis. Their catalytic cycles enable the formation of carbon-carbon and carbon-nitrogen bonds that are fundamental to the assembly of complex heterocyclic systems like benzo[f]quinazoline (B14752245). These methods often proceed under mild conditions and allow for the introduction of diverse substituents, making them highly valuable in medicinal chemistry and materials science.

Palladium catalysis is a cornerstone of cross-coupling chemistry, providing reliable and versatile methods for constructing complex molecular architectures. The Sonogashira–Hagihara and Suzuki–Miyaura reactions are particularly prominent in the synthesis of precursors for benzo[f]quinazoline derivatives. beilstein-journals.orgnih.gov

The Sonogashira–Hagihara coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a key step in a multi-step strategy to synthesize benzo[f]quinazoline systems. beilstein-journals.org This methodology is often employed to introduce an alkynyl group at a specific position on a pyrimidine (B1678525) precursor, such as a halogenated uracil (B121893) derivative. This sets the stage for a subsequent cyclization to form the fused ring system.

A common synthetic route involves a sequence beginning with a Suzuki-Miyaura coupling followed by a Sonogashira-Hagihara coupling to build a 5-aryl-6-alkynyluracil intermediate. beilstein-journals.orgnih.gov This intermediate is then subjected to a cycloisomerization reaction to yield the final benzo[f]quinazoline structure. The Sonogashira coupling step is crucial for creating the carbon-carbon triple bond necessary for the subsequent ring-closing reaction.

Table 1: Representative Conditions for Sonogashira–Hagihara Coupling in Benzo[f]quinazoline Precursor Synthesis

Starting Material Coupling Partner Catalyst System Solvent Conditions Product Yield Reference
6-chloro-1,3-dimethyl-5-phenyluracil Phenylacetylene Pd(PPh₃)₄, CuI Triethylamine 100 °C, 1 h ~85% beilstein-journals.orgnih.gov
6-chloro-5-(4-fluorophenyl)-1,3-dimethyluracil (4-methoxyphenyl)acetylene Pd(PPh₃)₄, CuI Triethylamine 100 °C, 1 h ~82% beilstein-journals.orgnih.gov
6-chloro-1,3-dimethyl-5-(p-tolyl)uracil (p-tolyl)acetylene Pd(PPh₃)₄, CuI Triethylamine 100 °C, 1 h ~90% beilstein-journals.orgnih.gov

The reaction mechanism typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the copper(I) acetylide (formed from the terminal alkyne, CuI, and base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The Suzuki–Miyaura cross-coupling reaction, which pairs an organoboron compound with an organohalide, is another indispensable tool in the synthesis of benzo[f]quinazolines. beilstein-journals.orgnih.gov It is frequently used to introduce an aryl group at a specific position on the heterocyclic core before the final cyclization step. For instance, in the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, a Suzuki-Miyaura reaction is first performed to introduce various aryl groups at the 5-position of a 6-chlorouracil (B25721) derivative. nih.gov

This initial arylation is followed by the aforementioned Sonogashira–Hagihara coupling to install the alkyne component. The choice of boronic acid allows for the introduction of a wide array of substituents, which is critical for studying structure-activity relationships of the final products. beilstein-journals.org The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. researchgate.net

Table 2: Suzuki–Miyaura Coupling for the Synthesis of Benzo[f]quinazoline Precursors

Halide Substrate Boronic Acid Catalyst Base Solvent Conditions Product Yield Reference
6-chloro-1,3-dimethyluracil Phenylboronic acid Pd(PPh₃)₄ NaOH 1,4-dioxane/water 100 °C, 1 h 99% nih.gov
6-chloro-1,3-dimethyluracil 4-Methylphenylboronic acid Pd(PPh₃)₄ NaOH 1,4-dioxane/water 100 °C, 1 h 98% nih.gov
7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one (4-cyanophenyl)boronic acid Pd(OAc)₂ Na₂CO₃ acetone/water 40–45 °C, 3 h 93% researchgate.net
7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one (3,4,5-trimethoxyphenyl)boronic acid Pd(OAc)₂ Na₂CO₃ acetone/water 40–45 °C, 0.5 h 95% researchgate.net

The catalytic cycle of the Suzuki–Miyaura reaction involves oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to afford the biaryl product.

While palladium is a dominant catalyst in cross-coupling, there is a growing interest in using more earth-abundant and less expensive metals like iron and manganese for the synthesis of quinazoline (B50416) cores. nih.govfrontiersin.org These metals offer alternative, cost-effective, and environmentally benign pathways for constructing these important heterocyclic scaffolds. mdpi.com

Iron-catalyzed reactions provide an economical and sustainable alternative for quinazoline synthesis. frontiersin.org One notable method involves the iron-catalyzed oxidative amination of N-H ketimines. organic-chemistry.org A more general approach is the iron-catalyzed reaction of 2-aminobenzyl alcohols with benzylamines, where inexpensive iron salts like FeBr₂ act as the catalyst and oxygen serves as the terminal oxidant. frontiersin.org

The proposed mechanism for this transformation involves several steps. frontiersin.org Initially, the iron catalyst facilitates the oxidative self-coupling of the benzylamine (B48309) to form a benzylidenebenzylamine intermediate. This is followed by transamination with the 2-aminobenzyl alcohol. Subsequent oxidation of the alcohol to an aldehyde, reaction with ammonia (B1221849) (generated in the first step), and finally, cyclization and aromatization lead to the quinazoline product. frontiersin.org This one-pot protocol highlights the efficiency of iron catalysis in forming multiple C-N bonds.

Table 3: Overview of Iron-Catalyzed Quinazoline Synthesis Methods

Reactants Catalyst Oxidant Conditions Key Features Reference
2-aminobenzyl alcohols, Benzylamines FeBr₂ O₂ (aerobic) Chlorobenzene, 110 °C Inexpensive catalyst, O₂ as oxidant, one-pot frontiersin.org
2-alkylamino benzonitriles, Grignard reagents FeCl₂ t-BuOOH DMSO, 25 °C Forms ketimine intermediate, C(sp³)-H oxidation nih.gov

Manganese is an attractive catalyst due to its high abundance and low toxicity. mdpi.com Manganese(I)-catalyzed acceptorless dehydrogenative coupling (ADC) represents a green and atom-economical strategy for synthesizing quinazolines. nih.gov In this approach, 2-aminobenzyl alcohols react with primary amides or nitriles in the presence of a Mn(I) catalyst, such as a Mn-pincer complex, to yield quinazolines. nih.govrsc.org

The reaction proceeds by liberating environmentally benign by-products like water and hydrogen gas. rsc.org The mechanism involves the manganese-catalyzed dehydrogenation of the 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde. This aldehyde then condenses with the amide or nitrile partner. A subsequent intramolecular cyclization and final dehydrogenation/aromatization step furnishes the quinazoline ring system. nih.gov The use of manganese oxides like α-MnO₂ has also been reported for the synthesis of quinazolines from 2-aminobenzylamines and alcohols, showcasing the versatility of manganese in different oxidation states. frontiersin.orgmdpi.com

Table 4: Manganese-Catalyzed Synthesis of Quinazolines

Reactants Catalyst Conditions Key Features Reference
2-aminobenzyl alcohols, Primary amides Mn(I) complex with NNN-tridentate ligand Toluene, 130 °C Acceptorless dehydrogenative coupling (ADC), atom-economical nih.gov
2-aminobenzyl alcohols, Benzonitriles Mn-pincer complex Xylene, 140 °C ADC, replacement for precious metals nih.gov
2-aminobenzylamines, Alcohols α-MnO₂ Chlorobenzene, 80 °C (with TBHP) Heterogeneous, reusable catalyst frontiersin.orgmdpi.com

Other Transition Metal Catalysis in Benzo[F]quinazoline Formation

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions have become a cornerstone in the synthesis of nitrogen-containing heterocycles due to the low cost, low toxicity, and versatile reactivity of copper catalysts. nih.gov These methods provide an efficient pathway to quinazolines and their fused analogs through cascade or tandem reactions.

One prominent strategy involves the copper-catalyzed cascade reaction of readily available starting materials like (2-bromophenyl)methylamines with amidine hydrochlorides. organic-chemistry.org In this approach, an inexpensive copper salt such as CuBr acts as the catalyst, and air serves as an economical and environmentally benign oxidant. The reaction proceeds through a sequence of an intermolecular N-arylation (Ullmann-type coupling), followed by an intramolecular nucleophilic substitution and subsequent aerobic oxidation to furnish the aromatic quinazoline core. organic-chemistry.org Similarly, (2-aminophenyl)methanols can be reacted with aldehydes in the presence of a copper catalyst, combined with cerium nitrate (B79036) hexahydrate and ammonium (B1175870) chloride, to yield a wide range of 2-substituted quinazolines. organic-chemistry.org

Another innovative copper-catalyzed method involves the reaction of benzonitriles with 2-ethynylanilines, using molecular oxygen as the sole oxidant. acs.org This process is remarkable for its ability to cleave a carbon-carbon triple bond and form new C-N and C-C bonds in a single operation, leading to substituted quinazolines. acs.org Such modular routes offer a high degree of flexibility, allowing for the introduction of various substituents, which would be applicable for the synthesis of derivatives like 3-(4-Methylphenyl)benzo[f]quinazoline by selecting appropriately substituted precursors. rsc.org

Table 1: Examples of Copper-Catalyzed Quinazoline Synthesis
Starting Material 1Starting Material 2Catalyst SystemKey FeaturesReference
(2-Bromophenyl)methylaminesAmidine hydrochloridesCuBr / AirCascade Ullmann-type coupling and aerobic oxidation organic-chemistry.org
(2-Aminophenyl)methanolsAldehydesCu catalyst / Ce(NO₃)₂·6H₂O / NH₄ClConvenient and practical for 2-substituted quinazolines organic-chemistry.org
Benzonitriles2-EthynylanilinesCopper catalyst / O₂C-C triple bond cleavage; new C-N/C-C bond formation acs.org
2-HalobenzaldehydesAmidine hydrochloridesCopper catalystTandem couplings under mild conditions researchgate.net

Metal-Free Synthetic Routes

The development of metal-free synthetic methods is of significant interest in medicinal chemistry to avoid potential metal contamination in final products. These routes often rely on the use of unique reagents or specific reaction conditions to achieve the desired transformations.

Hypervalent iodine(III) reagents, such as o-iodoxybenzoic acid (IBX), (diacetoxyiodo)benzene (B116549) (PIDA), and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), have emerged as powerful and environmentally friendly oxidants in organic synthesis. nih.govnih.gov They provide efficient metal-free conditions for the construction of heterocyclic systems. nih.govacs.org

For instance, the reaction of 2-aminobenzylamines with various aldehydes in the presence of IBX can produce 2-substituted quinazolines in high yields under mild conditions (room temperature). nih.gov The proposed mechanism involves the initial formation of an imine intermediate from the condensation of the amine and aldehyde. This intermediate is then oxidized by the hypervalent iodine reagent in a stepwise manner to form the final aromatic quinazoline product. nih.gov PIDA has also been employed as a key reagent for the synthesis of 2-substituted quinazolines from 2-aminobenzylamines and a variety of functional groups including aldehydes, nitriles, and alcohols. nih.gov A notable application is the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, which leads to the formation of fused pyrrolo[1,2-a]quinazolines, demonstrating the utility of these reagents in constructing complex polycyclic systems related to the benzo[f]quinazoline core. beilstein-journals.org

Metal-free oxidative cyclization represents a broad category of reactions for synthesizing quinazolines and their derivatives. These methods often utilize common and inexpensive oxidants and are attractive from a green chemistry perspective. researchgate.net

A common approach involves the condensation of 2-aminobenzylamines with aldehydes, followed by oxidation. researchgate.net Various oxidants like manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and sodium hypochlorite (B82951) have been used for this purpose. nih.govresearchgate.net More recent developments focus on using molecular oxygen or air as the ultimate oxidant, often in the presence of a catalyst or promoter. Furthermore, electrochemical methods offer a green alternative for promoting oxidative cyclization. For example, a K₂S₂O₈-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides has been achieved under undivided electrolytic conditions without any transition metal or base, yielding quinazolinones. nih.gov This electro-oxidative strategy highlights a sustainable approach to forming the core quinazolinone ring, which can be a precursor to other quinazoline derivatives. nih.gov

Multi-Component Reaction (MCR) Strategies for Benzo[f]quinazolines

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product that contains significant portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. openmedicinalchemistryjournal.com

Several MCRs have been developed for the synthesis of quinazolines and related fused systems. For instance, a microwave-assisted, one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has been reported starting from benzo[f]quinoline (B1222042), a 2-halo-ketone, and an electron-deficient alkyne. lew.ro This strategy provides rapid access to novel fused heterocyclic systems that are structurally related to the target compound's core. lew.ro Another approach involves a three-component reaction of an arenecarbaldehyde, naphthalen-2-amine, and a cyclic ketone, catalyzed by iodine, to efficiently synthesize benzo[f]quinoline derivatives. researchgate.net While this yields the related benzo[f]quinoline, modifications to the components could potentially lead to the benzo[f]quinazoline skeleton. The Biginelli reaction, a classic MCR, has also been adapted to produce quinazoline-2,5-diones from dimedones, aldehydes, and urea/thiourea, showcasing the versatility of MCRs in this field. openmedicinalchemistryjournal.com These strategies are particularly powerful for creating libraries of complex molecules for biological screening.

Table 2: Overview of Multi-Component Reaction Strategies
Reaction TypeComponentsKey FeaturesResulting CoreReference
Microwave-Assisted CycloadditionBenzo[f]quinoline, 2-halo-ketone, alkyneOne-pot, three-component, rapid synthesisBenzo[f]pyrrolo[1,2-a]quinoline lew.ro
Iodine-Catalyzed AnnulationArenecarbaldehyde, Naphthalen-2-amine, cyclic ketoneThree-component, efficientBenzo[f]quinoline researchgate.net
Ugi-4CR / N-arylationo-Bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammoniaBifurcated approach to polycyclic systemsIsoindolo[1,2-b]quinazolinone acs.org
MCR AnnulationEnaminones, malononitrile, aldehydesMicrowave-assisted, fused ring generationQuinolinoquinazolines openmedicinalchemistryjournal.com

Photochemical Approaches to the Benzo[f]quinazoline Core

Photochemical reactions utilize light energy to induce chemical transformations that are often inaccessible through thermal methods. These approaches can be highly effective for the synthesis of complex polycyclic aromatic systems.

A key photochemical strategy for forming fused aromatic rings is 6π-electrocyclization. This reaction has been applied to synthesize pyrimidine-containing polycycles. For example, pyrimidines containing an allomaltol unit undergo a 6π-electrocyclization of a 1,3,5-hexatriene (B1211904) system upon UV irradiation, which, after a subsequent sigmatropic shift and dehydration, leads to the formation of benzo[h]pyrano[2,3-f]quinazolines. beilstein-journals.org This demonstrates the power of photocyclization in building the fused quinazoline framework.

Another relevant photochemical method is the cyclohydrogenation of stilbene-like precursors. The synthesis of benzo[f]quinoline, a closely related heterocycle, has been achieved through the photochemical cyclohydrogenation of trans-2-stilbazole. researchgate.net This type of reaction involves the light-induced cyclization of a diaryl-ethene system followed by oxidation to yield the final aromatic product. Applying this concept to precursors containing the requisite pyrimidine moiety could provide a direct photochemical route to the benzo[f]quinazoline core.

Reaction Mechanism Elucidation in Benzo[f]quinazoline Synthesis

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For the synthesis of benzo[f]quinazolines, several mechanistic pathways have been proposed for the various strategies employed.

In copper-catalyzed cyclizations , the mechanism often involves a catalytic cycle with copper(I) and copper(III) intermediates. For instance, in the reaction of (2-halophenyl) derivatives with an amine source, the cycle typically begins with the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to form a C-N bond, regenerating the Cu(I) catalyst. Subsequent intramolecular reactions and oxidation steps then lead to the final aromatic product. researchgate.net

For reactions involving hypervalent iodine reagents , the mechanism centers on the oxidizing power of the I(III) center. In the oxidation of a dihydroquinazoline (B8668462) intermediate, the nitrogen atom attacks the iodine center, which facilitates the removal of hydrogen atoms in a stepwise process, leading to aromatization. nih.gov In PIFA-mediated cyclizations of olefinic substrates, two pathways are considered: one involving the formation of a nitrene cation intermediate and another involving the initial electrophilic attack of PIFA on the double bond. beilstein-journals.org

Multi-component reactions often proceed through a complex cascade of sequential reactions. For example, a proposed mechanism for the formation of imidazo[4,5-g]quinazolines involves the formation of a Schiff base, an intramolecular hetero-Diels-Alder reaction, and subsequent defluorination and dehydrogenation steps. mdpi.com

In photochemical 6π-electrocyclization , the absorption of UV light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this excited state, the terminal ends of the 1,3,5-hexatriene system can undergo a disrotatory ring closure (as dictated by the Woodward-Hoffmann rules) to form a six-membered ring, which then aromatizes to give the final product. beilstein-journals.org

Mechanistic Pathways of Cycloisomerization Reactions

A pivotal step in the synthesis of the benzo[f]quinazoline core is the acid-mediated cycloisomerization of appropriately substituted precursors. Brønsted acids are commonly employed to catalyze this intramolecular cyclization. researchgate.netnih.govnih.govbeilstein-journals.orgrsc.org

The proposed mechanism for the Brønsted acid-mediated cycloisomerization typically involves the protonation of an unsaturated moiety, such as an alkyne, within the precursor molecule. This protonation generates a highly electrophilic vinyl cation intermediate. Subsequently, an intramolecular electrophilic aromatic substitution (SEAr) reaction occurs, where a proximate aryl group attacks the vinyl cation. The final step involves deprotonation to regenerate the aromaticity of the system and yield the fused benzo[f]quinazoline ring structure. nih.gov

The efficiency of this cycloisomerization can be influenced by the nature of the substituents on the aromatic rings. Electron-donating groups on the attacking aryl ring can enhance the rate of the electrophilic aromatic substitution, leading to higher yields. Conversely, electron-withdrawing groups may hinder the reaction. nih.gov The choice of the Brønsted acid and the reaction conditions, such as temperature and solvent, also play a critical role in the outcome of the cyclization. beilstein-journals.org

Table 1: Key Steps in Brønsted Acid-Mediated Cycloisomerization

StepDescriptionIntermediate/Transition State
1. Protonation The Brønsted acid protonates the alkyne group of the precursor.Formation of a vinyl cation.
2. Intramolecular SEAr The electron-rich aryl ring attacks the electrophilic vinyl cation.Formation of a spirocyclic intermediate.
3. Deprotonation A proton is eliminated to restore aromaticity.Formation of the benzo[f]quinazoline core.

Proposed Mechanisms for Oxidative Coupling Reactions

Oxidative coupling reactions provide an alternative and atom-economical approach to the synthesis of quinazoline and its benzo-fused analogues. These reactions often involve the formation of carbon-nitrogen bonds through the oxidation of C-H bonds. While a specific mechanism for the direct synthesis of this compound via oxidative coupling is not extensively detailed in the literature, plausible pathways can be proposed based on related transformations. nih.gov

One such proposed mechanism involves a domino reaction sequence. For instance, an aerobic, iodine-catalyzed oxidative C(sp³)-H amination followed by C-N cleavage of tertiary amines has been shown to afford a wide range of quinazolines. This type of reaction is characterized by its metal-free and peroxide-free conditions, making it an environmentally benign method.

In a hypothetical scenario for the formation of a benzo[f]quinazoline derivative, a copper-catalyzed oxidative coupling could be envisioned. The mechanism might proceed through the following general steps:

Oxidation of the Amine: The catalyst, such as a copper salt, in the presence of an oxidant, facilitates the oxidation of an amino group in a suitable precursor.

Radical Formation: This oxidation could lead to the formation of a nitrogen-centered radical.

Intramolecular Cyclization: The radical intermediate could then undergo an intramolecular cyclization onto an adjacent aromatic ring.

Aromatization: A final oxidation step would lead to the aromatization of the newly formed ring, yielding the stable benzo[f]quinazoline product.

The choice of catalyst and oxidant is critical in these reactions. Copper and iron catalysts are commonly employed, and oxidants can range from molecular oxygen (air) to peroxides. nih.gov

Table 2: Plausible Steps in a Generic Oxidative Coupling Reaction for Benzo[f]quinazoline Synthesis

StepDescriptionKey Species
1. Catalyst Activation The transition metal catalyst is activated by the oxidant.High-valent metal species.
2. C-H Activation/N-H Activation The activated catalyst interacts with the substrate, leading to the cleavage of a C-H or N-H bond.Metalla-intermediate or radical species.
3. Reductive Elimination/Intramolecular Attack Formation of the new C-N bond through reductive elimination from the metal center or intramolecular radical attack.Cyclized intermediate.
4. Catalyst Regeneration The catalyst is regenerated by the oxidant, completing the catalytic cycle.Active catalyst.

Theoretical Mechanistic Studies (e.g., DFT in Reaction Mechanisms)

Theoretical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricate details of reaction mechanisms. nih.gov For the synthesis of benzo[f]quinazoline derivatives, DFT studies can provide valuable insights into the feasibility of proposed mechanistic pathways, the structures of intermediates and transition states, and the factors governing selectivity.

In the context of Brønsted acid-mediated cycloisomerization, DFT calculations can be employed to:

Model the Protonation Step: Determine the most likely site of protonation and the stability of the resulting vinyl cation.

Calculate Activation Barriers: Compute the energy barriers for the intramolecular electrophilic aromatic substitution and compare different possible cyclization pathways.

Analyze Substituent Effects: Quantify the influence of electron-donating and electron-withdrawing groups on the reaction energetics.

DFT calculations have indeed been used to support the proposed mechanisms for the cyclization of 5-aryl-4-(arylethynyl)pyrimidines to form benzo[f]quinazolines, confirming that the reaction is induced by the protonation of the triple bond. researchgate.net

For oxidative coupling reactions, theoretical studies can help to:

Characterize Catalytic Species: Model the structure and electronic properties of the active catalyst.

Investigate Reaction Intermediates: Identify and characterize key intermediates, such as organometallic complexes or radical species.

Elucidate the Role of the Oxidant: Understand how the oxidant participates in the catalytic cycle and facilitates catalyst regeneration.

While specific DFT studies on the synthesis of this compound are not widely reported, computational investigations on related quinoline (B57606) and quinazoline systems have demonstrated the power of these methods in predicting reaction outcomes and guiding the design of more efficient synthetic strategies. nih.govresearchgate.netrsc.org

Table 3: Applications of DFT in Elucidating Reaction Mechanisms for Benzo[f]quinazoline Synthesis

ApplicationInformation Gained
Transition State Searching Determination of activation energies and identification of rate-determining steps.
Intermediate Analysis Characterization of the geometry and stability of reaction intermediates.
Reaction Pathway Mapping Comparison of the energetics of different plausible mechanistic pathways.
Analysis of Electronic Effects Understanding the influence of substituents on reaction rates and selectivity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Benzo F Quinazoline Derivatives

General Principles of SAR in the Benzo[f]quinazoline (B14752245) Scaffold

The benzo[f]quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a wide array of biologically active molecules. researchgate.netmdpi.com Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to this core structure influence its pharmacological effects. The fundamental principle of SAR is that the biological activity of a compound is directly related to its three-dimensional structure. researchgate.net For the quinazoline (B50416) and its fused derivatives like benzo[f]quinazoline, SAR investigations have shown that substitutions at various positions on the heterocyclic system can dramatically alter their activity. researchgate.netresearchgate.net

Key positions on the quinazoline nucleus, such as C2, N3, C4, and positions on the fused benzene (B151609) ring (C6, C7, C8), have been identified as critical for modulating biological activity. mdpi.comnih.gov The introduction, modification, or substitution of different chemical moieties at these sites allows for the fine-tuning of the molecule's interaction with biological targets. nih.gov For instance, the lipophilicity, electronic properties, and steric bulk of substituents can govern the compound's ability to bind to a receptor, inhibit an enzyme, or permeate cell membranes. nih.gov SAR studies on benzo[g]quinazoline (B13665071) derivatives, a related isomer, have shown that substitutions at the N3 position with aliphatic or aromatic groups, and at the C2 position with substituted benzyl (B1604629) groups, can significantly enhance antiviral inhibitory effects. mdpi.com These general principles form the basis for the targeted design of more potent and selective benzo[f]quinazoline derivatives.

Influence of Substituent Patterns on Molecular Activity

The attachment of aromatic and heteroaromatic rings to the benzo[f]quinazoline core is a common strategy to modulate activity. Studies on related quinazoline structures have shown that substituting aryl or heteroaryl moieties at the C2 and N3 positions can lead to improved analgesic, anti-inflammatory, and antimicrobial properties. nih.gov For example, in a series of 4-chlorophenethylaminoquinazoline derivatives, the introduction of a piperazine (B1678402) ring at the C7-position enhanced inhibitory activities toward both TNF-alpha production and T cell proliferation. nih.gov

In the case of benzo[f]quinazoline-1,3(2H,4H)-diones, the nature of the aryl substituent has been shown to have a limited impact on emission properties, with most compounds showing similar emission maxima. nih.gov However, the specific placement of electron-donating groups on an aryl substituent can be beneficial for reaction yields during synthesis. nih.gov Research on benzo[f]quinoline (B1222042) derivatives, which share a similar polycyclic structure, found that quaternary salts with aromatic substituents were the most active compounds in an anticancer assay, with one exhibiting highly selective activity against leukemia cells. nih.gov These findings underscore the importance of the electronic and steric properties of appended aromatic systems in defining the biological and photophysical profile of the core scaffold.

The introduction of specific functional groups onto the benzo[f]quinazoline core can profoundly influence its properties. A variety of groups, including methyl, N,N-dimethylamino, and trifluoromethyl, have been successfully incorporated into the benzo[f]quinazoline structure. nih.gov

The table below summarizes the observed effects of different substituents on benzo[f]quinazoline and related scaffolds based on published research findings.

ScaffoldPosition of SubstitutionSubstituentObserved EffectReference
Benzo[f]quinazoline-1,3(2H,4H)-dioneAryl groupN,N-dimethylaminoBathochromic shift in emission, enhanced quantum yield nih.gov
QuinazolineC7Piperazine ringPotent inhibition of TNF-alpha production and T cell proliferation nih.gov
Benzo[g]quinazolineC2Thioxo groupInfluential for anticandidal activity nih.gov
Benzo[g]quinazolineN3Methyl, Ethyl, BenzylIncreased antiviral inhibitory effects mdpi.com
QuinazolineC4Substituted AmineImportant for antibacterial potency nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govslideshare.net This computational approach is instrumental in drug discovery for predicting the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. researchgate.netnih.gov For benzo[f]quinazoline and its derivatives, QSAR studies help to identify the key physicochemical properties and structural features that govern their biological effects. nih.gov

The process involves developing a model using a "training set" of molecules with known activities and then testing its predictive power on a separate "test set" of compounds. nih.govresearchgate.net Both 2D-QSAR, which uses descriptors from the 2D representation of the molecule, and 3D-QSAR, which considers the 3D conformational properties, are employed to understand the structure-activity landscape of these compounds. nih.gov

The foundation of any QSAR model is the selection of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. frontiersin.org Descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), topological (describing atomic connectivity), and physicochemical (e.g., lipophilicity). slideshare.net

In a QSAR study on antifungal benzo[g]quinazoline derivatives, several descriptors were found to be important for modeling the anticandidal activity. nih.gov These included subdivided surface area descriptors (PEOE_VSA, Q_VSA_POL, SMR_VSA), which relate to the molecule's van der Waals surface area and partial charges. nih.gov For other quinazoline series, relevant descriptors have included the lowest unoccupied molecular orbital (LUMO) energy, dipole moment, surface tension, and the number of H-bond donors. researchgate.net The proper selection of these descriptors is critical for building a robust and predictive QSAR model. nih.gov

The table below lists some molecular descriptors used in QSAR studies of quinazoline derivatives and their significance.

Descriptor TypeExample DescriptorPhysical/Chemical MeaningRelevance in QSAR
Electronic PEOE_VSA+5Sum of van der Waals surface areas of atoms with partial charges between 0.00 and 0.05. nih.govDescribes electrostatic interactions and hydrogen bonding potential.
Electronic LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital. researchgate.netRelates to the molecule's ability to accept electrons and its reactivity.
Steric/Topological SMR_VSA1Sum of van der Waals surface areas of atoms with specific molar refractivity ranges. nih.govEncodes information about the molecule's size, shape, and polarizability.
Physicochemical Surface TensionThe tendency of a liquid to shrink into the minimum surface area possible. researchgate.netInfluences solubility and membrane permeability.
Physicochemical H-bond donorsNumber of hydrogen atoms attached to electronegative atoms (N, O). researchgate.netCritical for specific interactions with biological targets.

The reliability and predictive power of a QSAR model must be rigorously assessed through statistical validation. mdpi.com This process involves both internal and external validation techniques.

Internal validation often uses methods like leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of that removed compound. nih.gov The key metric here is the cross-validated squared correlation coefficient (q² or Q²). A high q² value indicates the model's robustness and stability. nih.govnih.gov

External validation is considered the most stringent test of a model's predictive ability. mdpi.com It involves using the model developed with the training set to predict the activities of an independent test set of compounds that were not used in model generation. mdpi.com The predictive power is often measured by the predicted squared correlation coefficient (R²_pred). mdpi.com

For a QSAR model of benzo[g]quinazoline derivatives, statistical quality was demonstrated with a regression coefficient (R²) of 0.82338 and a "leave-one-out" cross-validation coefficient (q²) of 0.75174, indicating a strong correlation between observed and predicted activity. nih.gov Generally, a QSAR model is considered acceptable when it has an R² value greater than 0.6 for the training set and a predictive R² greater than 0.5 for the test set. mdpi.com Other statistical parameters like the root mean square error (RMSE) are also used to assess the model's accuracy. nih.govmdpi.com

Mechanistic Investigations of Biological Activities of Benzo F Quinazoline Derivatives

DNA Interaction Mechanisms

The ability of benzo[f]quinazoline (B14752245) derivatives to interact with DNA is a cornerstone of their potential therapeutic effects, particularly in the realm of anticancer research. These interactions can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The primary mechanisms of DNA interaction that have been explored are DNA intercalation and the interference with topoisomerase enzymes.

DNA intercalation is a process where molecules insert themselves between the base pairs of the DNA double helix. This insertion can cause structural changes to the DNA, such as unwinding of the helix and an increase in its length, which can interfere with the binding of DNA-processing proteins. Studies on various quinazoline (B50416) derivatives have demonstrated their potential as DNA intercalators. For instance, certain nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivatives have been designed and synthesized as DNA intercalators, showing significant DNA binding affinities. nih.gov While direct DNA intercalation studies on 3-(4-Methylphenyl)benzo[f]quinazoline are not extensively documented, the planar aromatic structure of the benzo[f]quinazoline core is a key feature that suggests a potential for such interactions. The planarity of the fused ring system is a common characteristic of known DNA intercalating agents.

Some benzo[h]quinazoline and benzo[f]quinazoline derivatives have been shown to form molecular complexes with DNA. researchgate.net This ability to complex with DNA is often a prerequisite for intercalation and subsequent biological activity. The specific nature and strength of these interactions are typically evaluated using techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism.

Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes, including replication, transcription, and recombination. They function by creating transient breaks in the DNA backbone, allowing the DNA to be untangled or uncoiled, and then resealing the breaks. Inhibition of topoisomerases can lead to the accumulation of DNA strand breaks, which is cytotoxic to rapidly dividing cells like cancer cells.

Several benzo[f]quinazoline derivatives have been investigated for their ability to interfere with the activities of topoisomerase I and II. researchgate.net For example, certain benzo[f]quinazoline derivatives have been found to inhibit the relaxation activity of both topoisomerase I and II. researchgate.net This dual inhibition is a desirable characteristic for potential anticancer agents. The mechanism of inhibition often involves the stabilization of the topoisomerase-DNA cleavage complex, which prevents the re-ligation of the DNA strands and leads to the accumulation of cytotoxic DNA lesions.

A study on nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivatives identified them as intercalative topoisomerase II inhibitors. nih.gov This suggests a dual mechanism of action where the compounds first intercalate into the DNA and then inhibit the enzymatic activity of topoisomerase II.

Enzyme and Receptor Inhibition Mechanisms

Beyond direct DNA interactions, benzo[f]quinazoline derivatives exert their biological effects by inhibiting various enzymes and interacting with specific cellular receptors. These interactions can modulate signaling pathways that are critical for cell growth, proliferation, and survival.

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The quinazoline scaffold is a well-established pharmacophore for the development of kinase inhibitors.

Numerous 4-anilinoquinazoline (B1210976) derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. wisdomlib.org These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. While specific studies on this compound are limited, the broader class of quinazolin-4(3H)-one derivatives has shown potent inhibitory activity against multiple tyrosine kinases, including EGFR, HER2, and CDK2. nih.gov

The following table summarizes the kinase inhibitory activities of some quinazolin-4(3H)-one derivatives:

CompoundTarget KinaseIC50 (µM)
Derivative 2hCDK2-
Derivative 2iCDK2-
Derivative 3gCDK2-
Derivative 3hCDK2-
Derivative 3iHER20.079 ± 0.015
Derivative 2hHER20.138 ± 0.012
Derivative 2iHER20.128 ± 0.024
Derivative 3fHER20.132 ± 0.014
Derivative 3gHER20.112 ± 0.016
Derivative 2hEGFR-
Derivative 2iEGFR-
Derivative 3hEGFR-
Derivative 3iEGFR-

Data extracted from a study on quinazolin-4(3H)-one derivatives. nih.gov The specific structures of the derivatives are detailed in the source publication.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell proliferation. Inhibition of DHFR can thus lead to the depletion of these essential precursors, resulting in the inhibition of cell growth.

The quinazoline scaffold has been utilized in the design of DHFR inhibitors. For instance, a series of 4(3H)-quinazolinone analogs have been synthesized and evaluated for their ability to inhibit mammalian DHFR. nih.gov Some of these compounds exhibited potent DHFR inhibitory activity with IC50 values in the sub-micromolar range. nih.gov Molecular modeling studies have been used to understand the binding interactions of these quinazoline derivatives within the active site of human DHFR. nih.govresearchgate.net

The inhibitory activity of some 4(3H)-quinazolinone analogs against mammalian DHFR is presented below:

CompoundDHFR IC50 (µM)
Compound 280.5
Compound 300.4
Compound 310.4

Data from a study on 4(3H)-quinazolinone analogs. nih.gov The specific structures of the compounds are detailed in the source publication.

Penicillin-binding proteins (PBPs) are a group of bacterial enzymes that are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. wikipedia.org Inhibition of PBPs disrupts cell wall synthesis, leading to bacterial cell death. This makes them an important target for antibacterial agents.

While the primary focus of research on benzo[f]quinazoline derivatives has been on their anticancer and antiviral activities, the broader quinazolinone scaffold has been investigated for its potential antibacterial properties through interactions with PBPs. Certain 4(3H)-quinazolinone derivatives have been identified as inhibitors of PBP2a, a key PBP that confers methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). researchgate.net These compounds often bind to an allosteric site on PBP2a, which leads to the opening of the active site and allows for inhibition of peptidoglycan synthesis. researchgate.net

The interaction of quinazolinone derivatives with PBPs represents a promising avenue for the development of new antibiotics to combat resistant bacterial strains.

Efflux Pump Inhibition Mechanisms

No specific studies detailing the mechanisms by which this compound may inhibit efflux pumps have been identified in the current body of scientific literature.

Cellular Pathway Modulation

Induction of Apoptosis Pathways

There is no available research data describing the pathways through which this compound might induce apoptosis.

Cell Cycle Arrest Mechanisms

Specific mechanisms of how this compound may cause cell cycle arrest have not been documented in peer-reviewed research.

Photophysical Properties and Optoelectronic Material Applications of Benzo F Quinazoline Derivatives

Absorption and Emission Spectroscopy of Benzo[f]quinazoline (B14752245) Compounds

The absorption and emission properties of benzo[f]quinazoline derivatives are central to their potential applications. These properties are highly dependent on the molecular structure, particularly the nature and position of substituents on the quinazoline (B50416) core, as well as the surrounding solvent environment.

The UV-Vis absorption spectra of benzo[f]quinazoline derivatives are characterized by multiple absorption bands in the ultraviolet and visible regions. These bands typically arise from π-π* and n-π* electronic transitions within the aromatic system. For instance, a series of 2,4,8-trimethyl-6-arylbenzo[f]quinazoline-1,3(2H,4H)-diones exhibits well-resolved absorption bands at shorter wavelengths (250–300 nm) and broader absorption bands at longer wavelengths (300–450 nm) in dichloromethane. nih.govresearchgate.net The presence of electron-donating groups, such as an N,N-dimethylamino group on the aryl substituent, can lead to a bathochromic (red) shift of the absorption bands and an increase in the molar extinction coefficient. nih.govresearchgate.net

In a study of 3-aryl-5-aminobiphenyl substituted nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-c]quinazolines, which share a similar structural motif, the longest wavelength absorption bands were observed in the range of 361–402 nm in toluene. urfu.ru The specific position of these bands is influenced by the nature of the aryl substituent at the 3-position and other substituents on the quinazoline framework. For a derivative with a p-tolyl group at the 3-position, the absorption maximum was recorded at 390 nm in toluene. urfu.ru

Compound DerivativeSolventAbsorption Maximum (λabs, nm)
2,4,8-Trimethyl-6-(p-tolyl)benzo[f]quinazoline-1,3(2H,4H)-dioneDichloromethane275, 350, 400
3-(p-tolyl)-5-(4'-(diethylamino)-[1,1'-biphenyl]-4-yl)- nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-c]quinazolineToluene390
3-(p-tolyl)-5-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)- nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-c]quinazolineToluene402

Upon excitation, many benzo[f]quinazoline derivatives exhibit strong fluorescence, a property that is highly sensitive to their molecular structure and environment. The emission spectra are generally broad and located at longer wavelengths compared to their absorption spectra. nih.govresearchgate.net The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, can vary significantly depending on the substituents.

For the 2,4,8-trimethyl-6-arylbenzo[f]quinazoline-1,3(2H,4H)-diones, quantum yields in dichloromethane were found to be relatively low for derivatives with simple aryl groups (e.g., 12% for the p-tolyl derivative). nih.gov However, the introduction of a strong electron-donating N,N-dimethylamino group resulted in a dramatic increase in the quantum yield to as high as 71%. nih.govresearchgate.net Similarly, in the series of 3-aryl- nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-c]quinazolines, high quantum yields of up to 94% were observed in toluene. nih.gov The emission maxima for these compounds are also influenced by the substituents, with electron-donating groups generally causing a red shift in the emission. nih.govresearchgate.net For instance, the 3-(p-tolyl) derivative in the aforementioned triazoloquinazoline series exhibited an emission maximum at 472 nm in toluene with a quantum yield of 54%. urfu.ru

Compound DerivativeSolventEmission Maximum (λem, nm)Quantum Yield (ΦF, %)
2,4,8-Trimethyl-6-(p-tolyl)benzo[f]quinazoline-1,3(2H,4H)-dioneDichloromethane40512
3-(p-tolyl)-5-(4'-(diethylamino)-[1,1'-biphenyl]-4-yl)- nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-c]quinazolineToluene47254
3-(p-tolyl)-5-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)- nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-c]quinazolineToluene47368

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a critical parameter for fluorescent materials, as a large Stokes shift is often desirable for applications in fluorescence imaging and sensing to minimize self-absorption. Benzo[f]quinazoline derivatives often exhibit significant Stokes shifts, which can be attributed to intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part upon photoexcitation. researchgate.net

The quinazoline core itself possesses electron-withdrawing characteristics, and when combined with electron-donating substituents, a pronounced ICT character can be observed. nih.gov This is evident from the positive solvatochromism exhibited by many of these compounds, where the emission maximum shifts to longer wavelengths in more polar solvents. researchgate.net This phenomenon is due to the stabilization of the more polar excited state in polar solvents. For example, in a series of 3-aryl- nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-c]quinazolines, a significant difference between the dipole moments of the ground and excited states (Δµ) was observed, confirming the ICT nature of the excited state. nih.govmdpi.com The magnitude of the Stokes shift can be modulated by the strength of the donor and acceptor moieties within the molecule.

Compound DerivativeSolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Stokes Shift (cm-1)
2,4,8-Trimethyl-6-(p-tolyl)benzo[f]quinazoline-1,3(2H,4H)-dioneDichloromethane4004055308
3-(p-tolyl)-5-(4'-(diethylamino)-[1,1'-biphenyl]-4-yl)- nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-c]quinazolineToluene390472824407
3-(p-tolyl)-5-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)- nih.govmdpi.combeilstein-journals.orgtriazolo[4,3-c]quinazolineToluene402473713741

Advanced Photophysical Phenomena

Beyond basic absorption and emission, certain benzo[f]quinazoline derivatives exhibit more complex photophysical behaviors that are of great interest for advanced applications.

Aggregation-induced emission (AIE) and aggregation-enhanced emission (AEE) are fascinating phenomena where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in poor solvents or in the solid state. This behavior is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Mechanochromism refers to the change in the color or luminescence of a material in response to mechanical stimuli such as grinding, shearing, or pressing. This property arises from changes in the molecular packing and intermolecular interactions within the solid state. Some quinazoline-based fluorophores have been reported to exhibit mechanochromic properties. nih.gov For example, certain 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives with amino donors showed changes in their solid-state emission upon mechanical grinding. nih.gov This reversible change in fluorescence color is attributed to the transition between crystalline and amorphous states with different molecular arrangements. While specific data for 3-(4-Methylphenyl)benzo[f]quinazoline is lacking, the general structural features of benzo[f]quinazolines suggest that they could be designed to exhibit mechanochromic behavior, which is a desirable property for applications in sensors, security inks, and data storage.

Applications in Organic Optoelectronic Devices

The extended π-conjugated system of the benzo[f]quinazoline core is fundamental to its electronic and photophysical properties, making it a valuable scaffold in the design of materials for organic optoelectronic devices. beilstein-journals.org The ability to modify the core with various substituents allows for the fine-tuning of properties such as absorption, emission, and charge transport, which are crucial for device performance.

Organic Light-Emitting Diodes (OLEDs) Utilizing Benzo[f]quinazolines

Benzo[f]quinazoline derivatives are being explored as materials for various layers within an OLED structure, including as emitters and hosts. beilstein-journals.orgscirp.org The selection of appropriate substituents on the benzo[f]quinazoline core can lead to materials with high quantum yields and specific emission colors, which are essential for efficient OLEDs. nih.gov

Research on related quinazoline structures has demonstrated that the introduction of different functional groups can significantly influence the electroluminescent properties. For instance, the incorporation of carbazole and other donor moieties can lead to the development of efficient host materials for phosphorescent OLEDs. researchgate.net While specific device data for this compound is not available, studies on similar aromatic substituted quinazolines suggest potential for their use in OLEDs.

A study on a series of benzo[f]quinazoline-1,3(2H,4H)-diones provides insight into the photophysical properties that are relevant for OLED applications. One such derivative, 2,4,8-Trimethyl-6-(p-tolyl)benzo[f]quinazoline-1,3(2H,4H)-dione , which features the same tolyl (4-methylphenyl) group, exhibits notable fluorescence. nih.gov The photophysical data for this and related compounds are presented in the table below.

Table 1: Photophysical Data of Selected Benzo[f]quinazoline Derivatives in Dichloromethane

Compound Absorption Maxima (λabs) [nm] Emission Maxima (λem) [nm] Quantum Yield (ΦF) [%]
2,4,8-Trimethyl-6-(p-tolyl)benzo[f]quinazoline-1,3(2H,4H)-dione 277, 340, 399 424 12
2,4-Dimethyl-6-phenylbenzo[f]quinazoline-1,3(2H,4H)-dione 276, 339, 399 424 13
6-(4-(N,N-Dimethylamino)phenyl)-2,4,8-trimethylbenzo[f]quinazoline-1,3(2H,4H)-dione 289, 418 502 71

Data sourced from a study on benzo[f]quinazoline-1,3(2H,4H)-diones and is intended to be representative of the potential properties of this class of compounds. nih.gov

The data indicates that the tolyl-substituted derivative has a quantum yield of 12%. nih.gov While this is a moderate value, it demonstrates the luminescent potential of this structural motif. The significant increase in quantum yield for the derivative with a stronger electron-donating group (N,N-Dimethylamino) suggests that further molecular engineering of this compound could lead to highly emissive materials suitable for OLED applications. nih.gov

Luminescent Elements and Photoelectric Conversion Applications

The inherent fluorescence of benzo[f]quinazoline derivatives makes them suitable for use as luminescent elements in various applications, including sensors and imaging. nih.gov The emission properties can be sensitive to the local environment, which can be exploited for sensing applications.

In the context of photoelectric conversion, materials that can efficiently absorb light and generate charge carriers are required. The absorption characteristics of benzo[f]quinazoline derivatives, as indicated in Table 1, show that they absorb in the UV and near-visible regions of the electromagnetic spectrum. nih.gov This property is a prerequisite for their potential use in devices like organic solar cells or photodetectors. The efficiency of photoelectric conversion would depend on factors such as the charge carrier mobility and the lifetime of the excited state, which would require further specific investigation for this compound.

Chemosensing Applications of Benzo F Quinazoline Derivatives

Design Principles for Benzo[f]quinazoline-Based Chemosensors

The design of chemosensors based on the benzo[f]quinazoline (B14752245) framework generally incorporates a receptor unit, responsible for selective analyte binding, and a signaling unit (the benzo[f]quinazoline core itself), which transduces the binding event into a detectable optical signal. The core principles of designing these chemosensors involve the strategic attachment of specific functional groups to the benzo[f]quinazoline skeleton. These appended moieties can modulate the electronic properties of the core structure, thereby influencing its absorption and emission characteristics upon interaction with a target analyte.

For instance, the introduction of electron-donating or electron-withdrawing groups can tune the photophysical properties of the benzo[f]quinazoline system. The design often relies on well-established photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). In a typical PET-based sensor, a receptor unit with a lone pair of electrons can quench the fluorescence of the benzo[f]quinazoline fluorophore. Upon binding with a cation, the lone pair electrons are engaged, inhibiting the PET process and leading to a "turn-on" fluorescence response.

Similarly, ICT-based sensors often feature a donor-π-acceptor architecture. The benzo[f]quinazoline moiety can act as either the donor or the acceptor, and the binding of an analyte to the receptor unit alters the ICT process, resulting in a shift in the absorption or emission wavelength. The selection of appropriate binding sites, such as nitrogen atoms within the quinazoline (B50416) ring system or appended chelating groups, is crucial for achieving high selectivity towards the target analyte.

Fluorescent Chemosensors for Cation Detection

The inherent fluorescence of the benzo[f]quinazoline core makes it an excellent scaffold for the development of fluorescent chemosensors. By modifying the structure with suitable ionophores, highly sensitive and selective sensors for various cations have been developed.

Selective Detection of Transition Metal Ions (e.g., Cu(II), Hg(II), Cd(II), Fe(III))

Derivatives of quinazolinone, a closely related structure to benzo[f]quinazoline, have demonstrated significant potential as fluorescent chemosensors for transition metal ions. For example, certain quinazolin-4(3H)-ones have been reported as efficient 'turn-on' fluorescent chemosensors for the highly selective and sensitive detection of Cu(II), Hg(II), and Cd(II) in aqueous media. scielo.org.mx The sensing mechanism often involves the chelation of the metal ion by heteroatoms within the quinazolinone structure and appended functional groups, which restricts the vibrational and rotational freedom of the molecule, leading to an enhancement of fluorescence intensity.

Another study on a quinazolinone-derived Schiff base chemosensor reported colorimetric detection of Ni(II) and a "turn-on" fluorometric response for Zn(II). nih.gov Benzoimidazo-quinazoline derivatives have also been synthesized and shown to be highly selective fluorescent sensors for Hg(II). researchgate.net The fluorescence of these conjugated systems is quenched upon the addition of Hg(II) ions.

Table 1: Examples of Quinazoline-based Fluorescent Chemosensors for Transition Metal Ions

Sensor TypeTarget IonSensing MechanismDetection LimitReference
Quinazolin-4(3H)-one derivativeCu(II), Hg(II), Cd(II)Chelation Enhanced Fluorescence (CHEF)Not Specified scielo.org.mx
Quinazolinone Schiff baseZn(II)"Turn-on" fluorescence1.7 nM nih.gov
Benzoimidazo-quinazolineHg(II)Fluorescence quenchingNot Specified researchgate.net

Detection of Other Biologically Relevant Cations

The application of benzo[f]quinazoline-based fluorescent sensors extends to other biologically important cations. A notable example is a 2-(quinolin-2-yl)quinazolin-4(3H)-one derivative that acts as a selective 'turn-on' fluorescent sensor for Zn(II). researchgate.net The fluorescence intensity of this compound at 473 nm increases significantly in the presence of Zn(II), with a 1:1 binding stoichiometry confirmed by various analytical methods. researchgate.net This selectivity is crucial as Zn(II) plays a vital role in numerous biological processes.

Colorimetric Chemosensors Based on Benzo[f]quinazolines

Colorimetric chemosensors offer the advantage of naked-eye detection, making them suitable for rapid and on-site analysis. Benzo[f]quinazoline and its analogues have been utilized to develop colorimetric sensors for various metal ions. The design of these sensors typically involves the incorporation of a chromogenic moiety that undergoes a distinct color change upon binding with the target analyte.

Azo-dye quinazolinone derivatives have been synthesized and evaluated as colorimetric chemosensors for the detection of Co(II) and Fe(II) ions in aqueous solutions. bohrium.com One such compound exhibited a clear visual color change, with high sensitivity and selectivity for Co(II) at 582 nm and Fe(II) at 566 nm. bohrium.com Similarly, certain newly synthesized quinazolinone derivatives have shown high selectivity and specificity towards Cu(II) and Hg(II) cations through distinct colorimetric responses. scielo.org.mx Another quinazolinone-based Schiff-base chemosensor was developed for the colorimetric detection of Ni(II) and Zn(II), with detection limits in the nanomolar range. nih.gov

Table 2: Examples of Quinazoline-based Colorimetric Chemosensors

Sensor TypeTarget Ion(s)Color Change/λmax ShiftDetection LimitReference
Azo-dye quinazolinoneCo(II)Visual color change / 582 nmNot Specified bohrium.com
Azo-dye quinazolinoneFe(II)Visual color change / 566 nmNot Specified bohrium.com
Quinazolinone derivativeCu(II), Hg(II)Colorimetric responseNot Specified scielo.org.mx
Quinazolinone Schiff baseNi(II)λmax shift7.9 nM nih.gov
Quinazolinone Schiff baseZn(II)λmax shift7.5 nM nih.gov

Bioimaging Applications of Benzo[f]quinazoline Chemosensors

The ability of fluorescent chemosensors to function in biological environments has led to their application in bioimaging. Benzo[f]quinazoline-based probes are being explored for the detection of biologically relevant species within living cells.

Detection of Reactive Oxygen Species (e.g., Peroxynitrite) in Biological Systems

A novel dihydro-benzo nih.govrsc.orgimidazo[1,2-c]quinazoline-based probe has been synthesized for the detection of peroxynitrite (ONOO⁻), a significant reactive oxygen species (ROS). rsc.org This probe exhibits aggregation-induced ratiometric emission (AIRE) in a highly aqueous solution and responds selectively to peroxynitrite with a ratiometric fluorescent signal. rsc.org The probe demonstrated a rapid response time of less than 30 seconds and an ultra-sensitive limit of detection of 17.6 nM. rsc.org Importantly, this probe has been successfully applied for monitoring the concentration fluctuations of peroxynitrite in living HeLa cells and zebrafish, highlighting the potential of benzo[f]quinazoline derivatives in cellular bioimaging. rsc.org

Cellular Imaging and Localization Studies of 3-(4-Methylphenyl)benzo[f]quinazoline

Extensive literature searches did not yield specific studies on the cellular imaging or subcellular localization of the compound this compound. While the broader class of benzo[f]quinazoline and quinazoline derivatives has been investigated for various biological and photophysical properties, research focusing on the application of this specific molecule in cellular imaging is not publicly available in the reviewed scientific literature.

The inherent fluorescence of many quinazoline-based compounds has led to their exploration as potential bioimaging agents. nih.govrsc.org For instance, certain quinazoline derivatives have been developed as fluorescent probes for specific biological targets, such as α1-Adrenergic receptors, enabling their visualization and localization within cells. nih.gov These studies often involve modifying the core quinazoline structure with fluorophores to enhance their imaging capabilities. nih.gov

Furthermore, the general class of benzoquinoline derivatives has been recognized for its environmentally sensitive fluorescent properties, with some analogs being used for imaging specific cellular components like lipid droplets. nih.gov These applications, however, are dependent on the specific substitution patterns of the benzoquinoline core, which significantly influence their photophysical properties and biological interactions.

Despite the potential suggested by studies on related compounds, there is a lack of published research detailing the use of this compound for cellular imaging. Consequently, no data on its uptake by cells, specific subcellular localization, or performance as a fluorescent probe is available. Further research would be necessary to determine if this particular compound possesses suitable photophysical properties and cellular permeability for use in bioimaging applications.

Computational Chemistry and Theoretical Studies of Benzo F Quinazoline Systems

Quantum Chemical Calculations for Electronic and Optical Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic behavior of molecules. These methods can predict a variety of properties that are difficult or time-consuming to measure experimentally.

Density Functional Theory (DFT) has become a standard method for studying the ground-state geometries and electronic properties of quinazoline-based compounds. nih.govnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6–31G* or 6-31+G(d), are employed to optimize the molecular structures of these compounds and to calculate key quantum chemical parameters. nih.govnih.gov

These calculations provide insights into the molecule's stability and reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (Egap) is a crucial parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. nih.govmdpi.com A small energy gap generally implies higher reactivity and polarizability. nih.gov

DFT calculations are also used to determine various global reactivity descriptors that help in understanding the chemical behavior of the molecule. nih.gov These parameters, derived from HOMO and LUMO energies, offer a quantitative measure of different aspects of molecular reactivity.

Table 1: Key Quantum Chemical Parameters Calculated via DFT for Quinazoline (B50416) Systems

ParameterSymbolDescription
Highest Occupied Molecular Orbital EnergyEHOMOIndicates the electron-donating capacity of the molecule.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates the electron-accepting capacity of the molecule.
Energy GapEgapThe difference between ELUMO and EHOMO; relates to molecular stability and reactivity. nih.gov
Ionization PotentialIPThe energy required to remove an electron from a molecule.
Electron AffinityEAThe energy released when an electron is added to a molecule.
ElectronegativityχA measure of the power of an atom or group to attract electrons. nih.gov
HardnessηMeasures the resistance to change in electron distribution. nih.gov
SoftnessSThe reciprocal of hardness, indicating the ease of modifying the electron cloud. nih.gov
Electrophilicity IndexωA measure of the energy lowering due to maximal electron flow between donor and acceptor. nih.gov

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states and predict the optical properties of molecules. researchgate.net This method is particularly useful for calculating the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. researchgate.net

For quinazoline and its derivatives, TD-DFT calculations can elucidate how different substituents and solvent environments affect their absorption spectra. researchgate.net By analyzing the molecular orbitals involved in the primary electronic transitions (e.g., HOMO → LUMO), researchers can determine whether they are localized on specific parts of the molecule or involve charge transfer across the molecular framework. This understanding is critical for designing molecules with specific photophysical properties for applications in materials science or as fluorescent probes.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are indispensable computational techniques in drug discovery and development, used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. researchgate.net

Molecular docking simulations place a ligand, such as a 3-(4-Methylphenyl)benzo[f]quinazoline derivative, into the binding site of a target protein to predict its preferred orientation. pnrjournal.com This process allows for a detailed analysis of the non-covalent interactions that stabilize the ligand-protein complex. Key interactions frequently observed for quinazoline derivatives include:

Hydrogen Bonds: These are critical for binding affinity and specificity. For instance, the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues like Met793 in the hinge region of the Epidermal Growth Factor Receptor (EGFR) kinase domain. doi.org

Hydrophobic Interactions: The aromatic rings of the quinazoline scaffold and its substituents often engage in hydrophobic interactions with nonpolar residues in the binding pocket, such as leucine (B10760876) and valine. nih.gov

Pi-Interactions: These include pi-pi stacking and pi-anion interactions between the aromatic systems of the ligand and amino acid residues like phenylalanine. nih.gov

These detailed interaction maps help explain the structure-activity relationships (SAR) observed in a series of compounds and guide the optimization of lead candidates to enhance their binding potency. nih.gov

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is often expressed as a docking score or an estimated binding energy (in kcal/mol). nih.govresearchgate.net Lower binding energy values typically suggest a more stable ligand-protein complex and potentially higher inhibitory activity. researchgate.net Docking algorithms use scoring functions to evaluate different binding poses and rank them, with the top-ranked pose representing the most probable binding mode. researchgate.netdoi.org

The predicted binding mode provides a three-dimensional representation of how the ligand is positioned within the active site. doi.org For quinazoline-based inhibitors targeting kinases like EGFR, docking studies often show the quinazoline core occupying the ATP binding pocket, with various substituents extending into adjacent hydrophobic and solvent-exposed regions. nih.govdoi.org The consistency between predicted binding modes and experimentally determined structures (e.g., from X-ray crystallography) validates the computational model and increases confidence in its predictive power for new, untested compounds.

In Silico ADMET Profiling and Drug-Likeness Assessment

Before significant resources are invested in synthesizing and testing new compounds, it is crucial to evaluate their potential to become viable drugs. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and drug-likeness assessments provide early-stage predictions of a molecule's pharmacokinetic and safety properties. pnrjournal.comresearchgate.net

Computational tools are used to predict a range of physicochemical and pharmacokinetic parameters. nih.govnih.gov A key part of this assessment is evaluating compliance with established guidelines for oral bioavailability, such as Lipinski's Rule of Five. pnrjournal.com This rule suggests that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors

More than 10 hydrogen bond acceptors

A molecular weight greater than 500 daltons

A calculated octanol-water partition coefficient (logP) greater than 5

Studies on various quinazoline derivatives have shown that they often possess favorable ADMET profiles, with good predicted gastrointestinal absorption and adherence to Lipinski's rules, indicating their potential as orally bioavailable drug candidates. nih.govpnrjournal.comnih.gov

Table 2: Common In Silico ADMET and Drug-Likeness Parameters

ParameterDescriptionImportance
Molecular Weight (MW)The mass of one mole of the substance.Influences diffusion and absorption; typically < 500 Da for oral drugs. pnrjournal.com
logPThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, affecting absorption and distribution.
Hydrogen Bond Donors (HBD)The number of N-H and O-H bonds.High numbers can reduce membrane permeability. pnrjournal.com
Hydrogen Bond Acceptors (HBA)The number of nitrogen and oxygen atoms.High numbers can reduce membrane permeability. pnrjournal.com
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms.Predicts drug transport properties, including intestinal absorption.
Human Intestinal Absorption (HIA)The predicted percentage of absorption from the gastrointestinal tract.A key factor for oral drug efficacy. pnrjournal.com
Blood-Brain Barrier (BBB) PenetrationPrediction of whether a compound can cross the BBB.Important for CNS-targeting drugs and for avoiding CNS side effects.
Cytochrome P450 (CYP) InhibitionPrediction of inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4).Crucial for assessing potential drug-drug interactions. nih.gov

Unable to Generate Article on "this compound" Due to Lack of Specific Research Data

Attempts to generate a detailed scientific article on the computational chemistry and theoretical studies of this compound have been unsuccessful due to a critical lack of specific research data on this particular compound. While the user's request outlined a specific section on "Conformational Analysis and Molecular Dynamics Simulations," a thorough search of available scientific literature and databases did not yield any studies that have performed these specific computational analyses on this compound.

The search for information did reveal a broader body of research on the computational analysis of the quinazoline and quinazolinone core structures. These studies often employ methods such as molecular dynamics simulations and conformational analysis to investigate the properties and potential applications of various derivatives. However, the findings from these articles are not directly transferable to the specific compound , as the substitution of a 4-methylphenyl group at the 3-position and the benzo[f] annulation would significantly influence its conformational preferences and dynamic behavior.

Creating a scientifically accurate and informative article as requested would necessitate access to specific data points such as dihedral angles, potential energy surfaces, and trajectories from molecular dynamics simulations for this compound. Without published research that has explicitly modeled this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until specific computational studies on this compound are conducted and published, it is not possible to fulfill the user's request for a detailed article on its conformational analysis and molecular dynamics.

Advanced Spectroscopic and Crystallographic Characterization of Benzo F Quinazoline Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(4-Methylphenyl)benzo[f]quinazoline, both ¹H and ¹³C NMR would provide definitive information on its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzo[f]quinazoline (B14752245) system and the 4-methylphenyl (p-tolyl) substituent. The aromatic region (typically δ 7.0-9.5 ppm) would be complex, showing signals for the ten protons on the fused ring system and the four protons of the p-tolyl group.

Key expected features include:

Benzo[f]quinazoline Protons: The protons on the fused aromatic system would appear as a series of doublets, triplets, and multiplets, reflecting their coupling with adjacent protons. Protons in close proximity to the nitrogen atoms are expected to be deshielded and resonate at a lower field (higher ppm). A distinct singlet would be anticipated for the proton at the C1 position.

p-Tolyl Group Protons: The protons on the 4-methylphenyl ring would appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system). A sharp singlet, integrating to three protons, would be observed in the upfield region (typically δ 2.4-2.6 ppm), corresponding to the methyl (CH₃) group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a representation of expected values based on analogous structures.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Benzo[f]quinazoline Aromatic-H7.5 - 9.5m
p-Tolyl Aromatic-H7.3 - 8.2d, d
Methyl (-CH₃)~2.5s

s: singlet, d: doublet, m: multiplet

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, with a molecular formula of C₂₁H₁₆N₂, a total of 21 distinct carbon signals would be expected under ideal conditions, although some aromatic signals may overlap.

Key expected features include:

Benzo[f]quinazoline Carbons: The carbon atoms of the fused heterocyclic rings would resonate in the downfield region (δ 120-160 ppm). Carbons bonded directly to nitrogen atoms (e.g., C1 and C3) would be significantly deshielded and appear at the lower end of this range.

p-Tolyl Group Carbons: The six carbons of the 4-methylphenyl group would also appear in the aromatic region, with the ipso-carbon (attached to the quinazoline (B50416) ring) and the carbon bearing the methyl group having distinct chemical shifts.

Methyl Carbon: A single, sharp signal in the upfield region (δ 20-25 ppm) would confirm the presence of the methyl group's carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a representation of expected values based on analogous structures.

Carbon AtomsPredicted Chemical Shift (δ, ppm)
Aromatic C & C=N120 - 160
Methyl (-CH₃)20 - 25

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise mass of a molecule, which allows for the unambiguous confirmation of its elemental formula. For this compound (C₂₁H₁₆N₂), the expected exact mass can be calculated with high precision. Using an ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as the protonated molecule, [M+H]⁺.

Molecular Formula: C₂₁H₁₆N₂

Monoisotopic Mass: 296.1313 u

Calculated Exact Mass for [M+H]⁺ (C₂₁H₁₇N₂⁺): 297.1386 u

The experimental observation of a mass-to-charge ratio (m/z) value extremely close to this calculated value (typically within 5 ppm error) would provide definitive confirmation of the compound's elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, high molecular weight, or thermally fragile compounds. In the context of synthesizing benzo[f]quinazoline structures, ESI-MS is an excellent tool for monitoring the progress of a chemical reaction. By analyzing aliquots of the reaction mixture over time, researchers can identify intermediates, byproducts, and the final product by their respective molecular weights. This allows for the elucidation of reaction pathways and the optimization of reaction conditions, such as temperature, time, and catalyst loading. For this compound, ESI-MS would readily detect the protonated molecule [M+H]⁺ at m/z 297.14, confirming its formation.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. It is a robust technique for the analysis of volatile and thermally stable compounds. While the high molecular weight and fused aromatic structure of this compound suggest a high boiling point, GC-MS analysis is feasible with appropriate instrumentation, such as a high-temperature capillary column and oven programming.

In a GC-MS analysis, the compound would first be separated from any impurities before entering the mass spectrometer, where it would typically be ionized by Electron Ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z 296, corresponding to the molecular weight of the compound. Furthermore, the high energy of EI would cause predictable fragmentation of the molecule, providing structural information. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) to give a fragment at m/z 281, or cleavage of the p-tolyl group, providing further confirmation of the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and vibrational modes within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

For this compound, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its constituent aromatic rings and the methyl group. The analysis of these bands allows for the confirmation of the compound's chemical structure.

Detailed Research Findings:

While a dedicated and comprehensive FTIR spectral analysis for this compound is not extensively detailed in the available literature, characteristic vibrational frequencies can be assigned based on the known absorption regions of its functional moieties. The spectrum can be divided into the fingerprint region (below 1500 cm⁻¹) and the functional group region (above 1500 cm⁻¹).

Aromatic C-H Stretching: The vibrations corresponding to the C-H stretching of the benzo[f]quinazoline and the 4-methylphenyl rings are typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (p-tolyl substituent) will show characteristic symmetric and asymmetric C-H stretching vibrations in the 2980-2850 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the aromatic rings and the C=N bonds of the quinazoline core are expected to appear in the 1650-1450 cm⁻¹ region. These bands are often strong and provide significant structural information. For instance, in a related compound, 2,4,8-Trimethyl-6-(p-tolyl)benzo[f]quinazoline-1,3(2H,4H)-dione, strong to very strong absorptions are noted at 1685 cm⁻¹, 1640 cm⁻¹, and 1508 cm⁻¹, which are indicative of the vibrations within the benzo[f]quinazoline system.

C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands can sometimes provide information about the substitution pattern of the aromatic rings.

Methyl C-H Bending: The methyl group also exhibits characteristic bending (scissoring and rocking) vibrations, which are typically found around 1450 cm⁻¹ and 1375 cm⁻¹.

The following interactive table summarizes the expected characteristic FTIR absorption bands for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretching3100 - 3000Medium
Asymmetric Methyl C-H Stretching~2960Medium
Symmetric Methyl C-H Stretching~2870Medium
Aromatic C=C and C=N Stretching1650 - 1450Strong
Methyl C-H Asymmetric Bending~1450Medium
Methyl C-H Symmetric Bending (Umbrella)~1375Medium
Aromatic C-H In-plane Bending1300 - 1000Medium
Aromatic C-H Out-of-plane Bending900 - 675Strong

Note: The exact positions and intensities of the absorption bands can be influenced by the molecular environment and the physical state of the sample.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Detailed Research Findings:

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Therefore, precise crystallographic parameters such as the crystal system, space group, and unit cell dimensions for this particular compound are not available.

However, the application of this technique to closely related benzo[f]quinoline (B1222042) and quinazolinone derivatives demonstrates its power in elucidating their solid-state structures. For example, the crystallographic analysis of 3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline reveals detailed structural parameters. nih.gov Such studies provide valuable insights into the planarity of the fused ring system and the dihedral angles between the various aromatic substituents. nih.gov

In a typical single-crystal X-ray diffraction experiment, a suitable single crystal of the compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The type of data obtained from a single-crystal X-ray diffraction analysis is summarized in the interactive table below, using the data for the related compound 3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline as an illustrative example. nih.gov

Crystallographic ParameterExample Value for a Related Benzo[f]quinoline Derivative
Chemical FormulaC₂₅H₁₅ClN₂O₂
Formula Weight410.84
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.1390 (12)
b (Å)9.5350 (11)
c (Å)11.9668 (17)
α (°)108.182 (4)
β (°)105.366 (4)
γ (°)92.739 (3)
Volume (ų)945.6 (2)
Z2

Note: The data presented is for 3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline and is for illustrative purposes only. nih.gov These values are not representative of this compound.

Should single crystals of this compound become available, a similar X-ray diffraction analysis would be crucial to definitively establish its solid-state conformation, including the planarity of the benzo[f]quinazoline core and the orientation of the 4-methylphenyl substituent. This information is vital for structure-property relationship studies and in the rational design of new materials.

Conclusion and Future Research Directions

Summary of Key Findings on 3-(4-Methylphenyl)benzo[f]quinazoline and Analogues

Research into benzo[f]quinazoline (B14752245) derivatives has revealed a wealth of information regarding their synthesis, structural characterization, and biological potential. While specific data on this compound is limited in publicly accessible literature, the findings on analogous compounds provide a strong foundation for understanding its potential properties and applications.

Quinazolines and their fused-ring counterparts like benzo[f]quinazolines are recognized for their wide array of biological activities. tandfonline.comresearchgate.net These activities often stem from the rigid, planar structure of the heterocyclic system, which allows for effective interaction with various biological targets. nih.gov The diverse pharmacological profiles include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comijmpr.inresearchgate.net The specific substitution at various positions on the quinazoline (B50416) core plays a crucial role in modulating this biological activity. actascientific.com For instance, the presence of different aryl groups can significantly influence the compound's potency and selectivity. nih.gov

The synthesis of the benzo[f]quinazoline skeleton can be achieved through various organic reactions. Methods often involve multi-step sequences, sometimes utilizing palladium-catalyzed cross-coupling reactions to construct the complex polycyclic framework. beilstein-journals.orgnih.gov For example, a common strategy involves the Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions followed by an acid-mediated cycloisomerization to yield the final benzo[f]quinazoline-dione derivatives. beilstein-journals.orgnih.gov The development of one-pot, multi-component reactions is also a significant area of research, aiming to improve efficiency and yield. acs.org

Table 1: Reported Biological Activities of Quinazoline Derivatives

Biological ActivityDescriptionKey Structural Features
Anticancer Inhibition of cancer cell proliferation through various mechanisms, including targeting enzymes like EGFR. nih.govnih.govSubstitutions at the 2, 4, 6, and 7-positions are often critical for activity. mdpi.com
Antimicrobial Activity against a range of bacteria and fungi. rphsonline.comThe presence of specific substituents on the quinazoline ring can enhance potency.
Anti-inflammatory Reduction of inflammation, often through the inhibition of enzymes like COX. ijmpr.inCertain substitution patterns have been shown to be more effective. nih.gov
Antiviral Inhibition of viral replication. mdpi.comSpecific derivatives have shown activity against viruses like Hepatitis C. mdpi.com

Emerging Trends and Novel Methodologies in Benzo[f]quinazoline Research

The field of quinazoline and benzo[f]quinazoline research is dynamic, with several emerging trends and novel methodologies shaping its future direction.

A significant trend is the development of more efficient and environmentally friendly synthetic methods. organic-chemistry.org This includes the use of microwave-assisted synthesis and ultrasound-promoted reactions to accelerate reaction times and improve yields. nih.gov Furthermore, there is a growing interest in catalytic systems, such as those based on copper or iridium, to facilitate the construction of the quinazoline core. nih.govorganic-chemistry.org These methods often offer higher atom economy and milder reaction conditions compared to traditional approaches.

Another key trend is the design and synthesis of hybrid molecules. This involves combining the quinazolinone scaffold with other pharmacologically active moieties to create new chemical entities with potentially enhanced or dual-acting biological activities. nih.gov This molecular hybridization strategy has shown promise in developing novel anticancer and antimicrobial agents. nih.gov

In the realm of materials science, quinazoline derivatives are being explored for their photophysical properties. beilstein-journals.org Their rigid, aromatic structure can give rise to interesting fluorescence and electronic characteristics, making them potential candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. beilstein-journals.org Research in this area focuses on tuning the absorption and emission properties through strategic substitution on the benzo[f]quinazoline core.

Prospects for the Development of Advanced Benzo[f]quinazoline Derivatives

The future of benzo[f]quinazoline research is promising, with numerous avenues for the development of advanced derivatives with tailored properties. The extensive biological activities reported for the broader quinazoline class strongly suggest that novel benzo[f]quinazoline analogues could yield potent therapeutic agents. nih.govresearchgate.net

Future research will likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on a wider range of benzo[f]quinazoline derivatives will be crucial for identifying the key structural features that govern their biological activity. This will enable the rational design of more potent and selective compounds.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is essential for their development as therapeutic agents. This will involve detailed biochemical and cellular assays.

Development of Novel Synthetic Methodologies: Continued innovation in synthetic chemistry will be vital for accessing a wider diversity of benzo[f]quinazoline structures. The development of asymmetric syntheses to produce enantiomerically pure compounds will also be a significant area of focus.

Exploration of New Applications: Beyond medicine, the unique photophysical properties of benzo[f]quinazolines could be harnessed for applications in materials science, such as in the development of new sensors and imaging agents.

Q & A

Q. Basic

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C=N at ~1600 cm⁻¹) and confirms cyclization .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • X-ray Diffraction : Validates molecular geometry and intermolecular interactions (e.g., hydrogen bonding in ferrocenyl-substituted analogs) .
  • Cyclic Voltammetry : Detects redox-active groups (e.g., ferrocene units at E₁/₂ ≈ 0.45 V vs. Ag/AgCl) .

How do structural modifications at the 2- and 3-positions of the quinazoline core affect biological activity?

Advanced
Substituents at the 2-position (e.g., phenyl groups) enhance π-π stacking with biological targets, while 3-position modifications (e.g., 4-methylphenyl) modulate lipophilicity and membrane permeability . For example, 2-phenyl-3-(benzothiazol-2-yl) derivatives exhibit anti-inflammatory activity (IC₅₀ = 12 µM) due to improved target binding . Computational docking studies (e.g., AutoDock Vina) reveal that bulky 3-substituents sterically hinder interactions with FtsZ GTPase, reducing antibacterial efficacy .

What computational tools aid in understanding the electronic properties of benzo[f]quinazoline derivatives?

Q. Advanced

  • DFT Calculations : Predict molecular geometry, HOMO-LUMO gaps (~3.5 eV for ferrocenyl derivatives), and redox potentials. Gas-phase and crystal-state DFT models align with experimental X-ray data (RMSD < 0.1 Å) .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., binding to kinase targets) over 100-ns trajectories, highlighting key residues (e.g., Lys123 in ATP-binding pockets) .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with antibacterial activity (R² = 0.89) .

How can researchers resolve contradictions in reported biological activities of quinazoline derivatives?

Advanced
Discrepancies often arise from assay variability (e.g., MIC values for antibacterial studies) or impurities. Strategies include:

  • Reproducibility Checks : Replicate synthesis using standardized protocols (e.g., electrochemical vs. thermal methods) .
  • HPLC Purity Analysis : Ensure >95% purity via C18 columns (acetonitrile/water gradients) .
  • Dose-Response Curves : Compare IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

What challenges exist in achieving regioselective functionalization of benzo[f]quinazoline?

Advanced
Regioselectivity is influenced by electronic and steric factors. For example, electrophilic substitution favors the 6-position due to electron-rich aromatic rings, while nucleophilic attacks target the 2-position . Strategies to improve selectivity:

  • Directed Metalation : Use directing groups (e.g., amides) to block undesired positions .
  • Microwave-Assisted Synthesis : Enhances reaction homogeneity, reducing byproducts (e.g., 10% vs. 25% in conventional heating) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.